BenchChemオンラインストアへようこそ!

2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone

Antiviral drug discovery HCMV protease inhibition Covalent inhibitor screening

2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone (CAS 22295-80-3; molecular formula C₁₇H₁₉ClN₂O₃; molecular weight 334.80 g·mol⁻¹) is a synthetic 1,4-naphthoquinone derivative bearing a chlorine atom at position 2 and a 3-morpholinopropylamino substituent at position 3 of the quinonoid core. The compound is also catalogued under the identifier NSC 91758 within the National Cancer Institute repository, confirming its availability from curated small-molecule screening libraries.

Molecular Formula C17H19ClN2O3
Molecular Weight 334.8 g/mol
CAS No. 22295-80-3
Cat. No. B13817796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone
CAS22295-80-3
Molecular FormulaC17H19ClN2O3
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
InChIInChI=1S/C17H19ClN2O3/c18-14-15(19-6-3-7-20-8-10-23-11-9-20)17(22)13-5-2-1-4-12(13)16(14)21/h1-2,4-5,19H,3,6-11H2
InChIKeyRPUHFSULFZXFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone (CAS 22295-80-3): Procurement-Relevant Identity & Physicochemical Profile


2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone (CAS 22295-80-3; molecular formula C₁₇H₁₉ClN₂O₃; molecular weight 334.80 g·mol⁻¹) is a synthetic 1,4-naphthoquinone derivative bearing a chlorine atom at position 2 and a 3-morpholinopropylamino substituent at position 3 of the quinonoid core . The compound is also catalogued under the identifier NSC 91758 within the National Cancer Institute repository, confirming its availability from curated small-molecule screening libraries [1]. Physicochemical data reported by authoritative databases indicate a density of 1.33 g·cm⁻³ and a boiling point of 472.4 °C at 760 mmHg [2]. The presence of the basic morpholine moiety confers pH-dependent solubility characteristics that distinguish this derivative from simpler 2-chloro-3-amino or 2-chloro-3-hydroxy analogs, an important consideration for formulation and assay buffer compatibility during procurement [3].

Why 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone Cannot Be Interchanged with Generic 2-Chloro-3-substituted Naphthoquinones


Within the 2-chloro-3-substituted-1,4-naphthoquinone chemotype, biological activity is exquisitely sensitive to the nature, length, and terminal heterocycle of the C-3 amino substituent. Evidence from HCMV protease inactivation studies demonstrates that the mechanism of enzyme inhibition — covalent modification of Cys202 — operates across this scaffold class, but the potency and selectivity of individual members depend critically on the C-3 substituent [1]. Comparative embryotoxicity and prooxidant-antioxidant modulation data in loach embryos show that 2-chloro-3-hydroxy-1,4-naphthoquinone induces more pronounced ultrastructural damage than amide derivatives bearing piperidine or morpholine moieties, confirming that even subtle changes at C-3 produce measurably different biological outcomes [2][3]. Consequently, researchers cannot assume functional equivalence between this morpholinopropylamino derivative and its simpler 2-chloro-3-amino, 2-chloro-3-hydroxy, or 3-amide congeners; each analog must be individually validated for the intended assay target.

Quantitative Differentiation Evidence: 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone vs. Closest Analogs


HCMV Protease Inactivation: 2-Chloro-3-substituted Naphthoquinone Chemotype Demonstrates Covalent Cys202 Modification

A random screening campaign identified 2-chloro-3-substituted-1,4-naphthoquinones as potent inactivators of human cytomegalovirus (HCMV) protease through covalent modification of Cys202 [1]. This chemotype-level evidence establishes that the 2-chloro-3-substituted scaffold — including the target compound bearing a 3-morpholinopropylamino substituent — possesses the intrinsic electrophilic reactivity required for targeted cysteine modification. Two of the most potent compounds from the series maintained activity against HCMV in a plaque reduction assay, confirming that the scaffold supports both biochemical and cellular antiviral activity [1]. Although the published study did not explicitly include the morpholinopropylamino derivative, the structure-activity relationship logic indicates that the target compound's electrophilic quinone core is conserved, and its C-3 substituent may modulate target engagement kinetics or selectivity relative to other 2-chloro-3-substituted analogs.

Antiviral drug discovery HCMV protease inhibition Covalent inhibitor screening

Prooxidant-Antioxidant Modulation in Loach Embryos: Morpholine-Containing Amide Derivative (FO-2) Demonstrates Dose-Dependent Lipid Peroxidation Reduction Distinct from Hydroxy Analog

In a head-to-head embryotoxicity study in loach (Misgurnus fossilis L.) embryos, the morpholine-containing amide derivative FO-2 — 2-chloro-3-(3-(morpholine-4-yl)-3-oxopropylamine)-1,4-naphthoquinone — was compared with 2-chloro-3-hydroxy-1,4-naphthoquinone and the piperidine amide FO-1 at concentrations of 10⁻³, 10⁻⁵, and 10⁻⁷ M [1]. All tested 1,4-naphthoquinone amide derivatives and 2-chloro-3-hydroxy-1,4-naphthoquinone decreased the content of lipid peroxidation products (TBA-reactive substances) in embryo cells in a dose-dependent manner, while simultaneously increasing superoxide dismutase and catalase activities compared with the control [1]. Two-factor ANOVA indicated that the chemical nature of the C-3 substituent (hydroxy vs. amide derivatives FO-1 and FO-2) had a predominant influence on TBA-reactive substance content and superoxide dismutase activity [1]. A complementary ultrastructural study demonstrated that 2-chloro-3-hydroxy-1,4-naphthoquinone caused more pronounced mitochondrial disruption, endoplasmic reticulum hypertrophy, and lysosomal increase compared with the amide derivatives FO-1 and FO-2, indicating higher embryotoxicity for the hydroxy analog [2]. Although FO-2 is an amide rather than an amine derivative, its morpholine terminus is structurally analogous to the morpholinopropylamino substituent of the target compound, providing the closest available experimental evidence for the morpholine-containing subclass.

Oxidative stress modulation Developmental toxicology Naphthoquinone redox profiling

Antibacterial Efflux Pump Inhibition: NorA IC₅₀ Data for Structurally Related Morpholinopropyl Derivative in Staphylococcus aureus

A morpholinopropyl-containing naphthoquinone derivative closely related to the target compound was evaluated for inhibition of the NorA efflux pump in Staphylococcus aureus 1199B [1]. The compound demonstrated an IC₅₀ of 4,800 nM in an assay measuring reduction of ethidium bromide (EtBr) efflux over 20 minutes of incubation followed by 5 minutes of real-time fluorescence measurement [1]. A structurally analogous compound tested against the NorA GrlA A116E mutant in S. aureus SA-1199B yielded an IC₅₀ of 1,100 nM [2]. These data establish that the morpholinopropyl substituent is compatible with NorA efflux pump engagement, providing a quantitative benchmark for the target compound's potential application in antibacterial adjuvant research. As a class-level inference, the target compound is expected to exhibit comparable or distinct NorA inhibition potency depending on the fine structural differences at C-2 and C-3 relative to the tested analogs.

Antimicrobial resistance Efflux pump inhibition NorA inhibitor screening

Antimalarial Potential: Chloroquine-Resistant P. falciparum CRT Transporter Engagement by Morpholine-Containing Naphthoquinone Derivative

A naphthoquinone derivative bearing a morpholinopropyl-like substituent was tested for inhibition of the chloroquine resistance transporter (CRT) in chloroquine-resistant Plasmodium falciparum Dd2 expressed in Xenopus laevis oocytes [1]. The compound inhibited [³H]chloroquine uptake with an IC₅₀ of 10,500 nM (10.5 μM) [1]. While this potency is modest compared to clinical antimalarials such as atovaquone (which targets cytochrome bc₁ rather than CRT), the data demonstrate that morpholine-containing naphthoquinone derivatives can engage a clinically relevant resistance-associated transporter. Furthermore, the target compound's antimalarial potential is supported by its structural relationship to the broader class of 1,4-naphthoquinone antimalarials, including atovaquone and the Mannich base derivatives derived from lawsone [2].

Antimalarial drug discovery Chloroquine resistance reversal PfCRT transporter pharmacology

Anticancer SAR Context: 2-Substituted Amino-3-chloro-1,4-naphthoquinone Series Demonstrates Broad Cytotoxicity, with Morpholine Substitutions Enhancing Potency

A systematic structure-activity relationship (SAR) study synthesized a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives and evaluated their anticancer activity against four human cancer cell lines: HepG2 (hepatocellular carcinoma), HuCCA-1 (cholangiocarcinoma), A549 (lung adenocarcinoma), and MOLT-3 (T-lymphoblastic leukemia) [1]. The study demonstrated that the nature of the C-2 amino substituent significantly modulates cytotoxic potency across all four cell lines [1]. In a related investigation, compounds bearing N-morpholinoalkyl groups at C-2 or C-3 of the naphthoquinone scaffold were specifically evaluated against HT-29, SW480, HepG2, MCF-7, and HL-60 cells, with morpholine-substituted derivatives exhibiting enhanced cytotoxicity compared to their non-substituted counterparts [2]. Although the specific 3-morpholinopropylamino derivative was not explicitly reported in these studies, the consistent SAR trend indicates that the morpholine moiety is a validated structural determinant for improved cytotoxicity in this chemotype, providing a rational basis for selecting this compound over simpler 2-chloro-3-amino analogs for anticancer screening.

Anticancer drug discovery Naphthoquinone cytotoxicity Structure-activity relationship

Recommended Application Scenarios for 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone Based on Quantitative Differentiation Evidence


Staphylococcus aureus Efflux Pump Inhibitor Screening and Antibiotic Adjuvant Development

The morpholinopropyl substituent has been experimentally validated as a NorA efflux pump engagement motif in S. aureus, with related derivatives showing IC₅₀ values in the 1,100–4,800 nM range [1][2]. Researchers developing efflux pump inhibitors to reverse fluoroquinolone resistance should prioritize this compound over non-morpholine naphthoquinone analogs, as the basic morpholine nitrogen is likely to contribute to transporter recognition. Recommended screening format: EtBr accumulation/efflux assay in S. aureus 1199B or SA-1199B with fluorescence detection.

Redox Biology and Prooxidant-Antioxidant Modulation Studies Requiring a Morpholine-Containing Naphthoquinone

Experimental evidence in loach embryos demonstrates that morpholine-containing 1,4-naphthoquinone amide derivatives (FO-2) produce a distinct prooxidant-antioxidant modulation profile with significantly lower embryotoxicity than the 2-chloro-3-hydroxy analog [1][2]. For oxidative stress studies where the experimental objective requires a naphthoquinone that modulates superoxide dismutase and catalase activities without inducing severe mitochondrial or endoplasmic reticulum ultrastructural damage, the morpholinopropylamino derivative — with its morpholine terminus and amine (rather than amide) linkage — represents a mechanistically relevant and structurally distinct comparator to the hydroxy and amide series.

HCMV Antiviral Drug Discovery Leveraging the 2-Chloro-3-substituted Naphthoquinone Pharmacophore

The 2-chloro-3-substituted-1,4-naphthoquinone chemotype has been validated as a covalent inactivator of HCMV protease through Cys202 modification, with two compounds from the series demonstrating activity in viral plaque reduction assays [1]. For antiviral screening programs targeting HCMV protease, the target compound — as an unexplored member of this validated chemotype — merits procurement for primary screening and mechanistic follow-up. The morpholinopropylamino substituent may confer differential selectivity or pharmacokinetic properties relative to previously tested 2-chloro-3-substituted analogs.

Antimalarial Resistance-Reversal and PfCRT Transporter Pharmacology Studies

A morpholine-containing naphthoquinone analog has demonstrated engagement of the chloroquine resistance transporter (PfCRT) in P. falciparum Dd2 with an IC₅₀ of 10.5 μM [1]. Combined with the broader antimalarial heritage of the 1,4-naphthoquinone class [2][3], this evidence supports procurement of the target compound for chloroquine-resistance reversal studies rather than direct parasite killing. Experimental design should incorporate combination assays with chloroquine in resistant P. falciparum strains (e.g., Dd2, K1) to assess chemosensitization potential.

Quote Request

Request a Quote for 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.